molecular formula C13H17NO2 B2624799 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine CAS No. 300395-95-3

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine

Cat. No.: B2624799
CAS No.: 300395-95-3
M. Wt: 219.284
InChI Key: IJRXTLVXDPEHAA-UHFFFAOYSA-N
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Description

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound features a pyridine ring substituted with a prop-1-en-2-yl group that is further connected to an oxan-2-yloxy group

Preparation Methods

The synthesis of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine typically involves the following steps:

Chemical Reactions Analysis

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine can be compared with similar compounds such as:

Properties

IUPAC Name

2-[3-(oxan-2-yloxy)prop-1-en-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(12-6-2-4-8-14-12)10-16-13-7-3-5-9-15-13/h2,4,6,8,13H,1,3,5,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRXTLVXDPEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1CCCCO1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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